2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that thiazole and benzothiazole derivatives have potent antibacterial and antifungal activities. For instance, studies on 2-oxaisocephems, which contain thio-substituted methyl groups, have shown significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994). Additionally, 2-mercaptobenzimidazole derivatives have been reported to exhibit excellent antibacterial and antifungal properties, alongside noteworthy cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).
Anticancer Properties
Several studies have been conducted on benzothiazole derivatives for their potential anticancer activities. For example, novel 4-thiazolidinones with benzothiazole moieties were screened for antitumor activities, with some compounds showing promising results against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Analgesic Effects
Acetamide derivatives related to benzothiazole have been investigated for their analgesic properties. Research involving N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated significant analgesic effects in various animal models, indicating the potential for developing new pain management drugs (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Antimicrobial Activity of Aza-Beta Lactam and Tetrazole Derivatives
Recent research into aza-beta lactam and tetrazole derivatives, stemming from 2aminobenzothiazole, has shown that these compounds possess notable antimicrobial properties, suggesting further potential for development into new antimicrobial agents (Al-Sultani & Al-lami, 2021).
Mechanism of Action
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-13(10-22-9-11-5-2-1-3-6-11)19-16-18-12-7-4-8-17-15(21)14(12)23-16/h1-3,5-6H,4,7-10H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODRSQWMIZLILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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